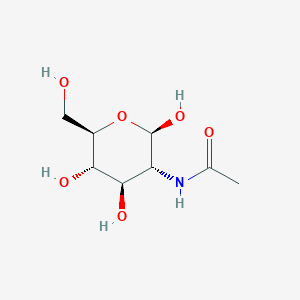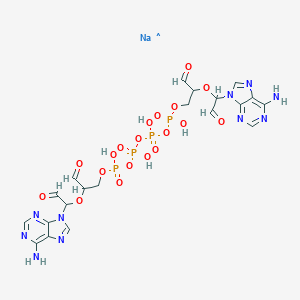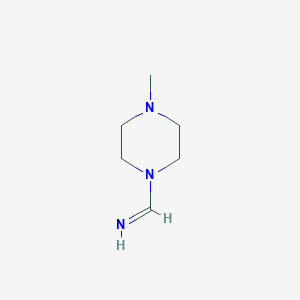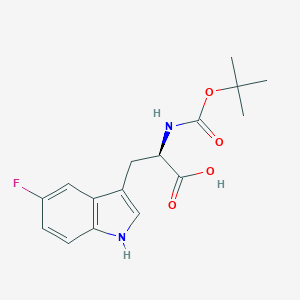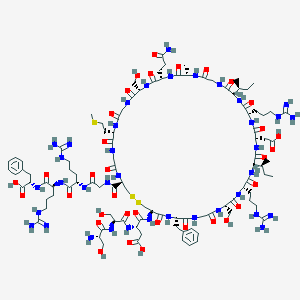
Benzo(l)cyclopenta(cd)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(l)cyclopenta(cd)pyrene (BcCPP) is a polycyclic aromatic hydrocarbon that is produced by the incomplete combustion of organic matter. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its ability to cause cancer in humans. BcCPP is found in cigarette smoke, diesel exhaust, and other sources of air pollution.
Mecanismo De Acción
Benzo(l)cyclopenta(cd)pyrene is metabolized by the liver into reactive intermediates that can bind to DNA and cause mutations. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer. Benzo(l)cyclopenta(cd)pyrene is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression and the immune system.
Efectos Bioquímicos Y Fisiológicos
Exposure to Benzo(l)cyclopenta(cd)pyrene has been linked to a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune system dysfunction. It has also been shown to cause lung cancer, skin cancer, and other types of cancer in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo(l)cyclopenta(cd)pyrene is a useful tool for studying the effects of polycyclic aromatic hydrocarbons on human health. However, its high reactivity and instability can make it challenging to work with in the lab. It is also important to use appropriate safety measures when working with Benzo(l)cyclopenta(cd)pyrene due to its carcinogenic properties.
Direcciones Futuras
There are many future directions for research on Benzo(l)cyclopenta(cd)pyrene. One area of focus is the development of new methods for detecting and measuring Benzo(l)cyclopenta(cd)pyrene in the environment. Another area of research is the development of new treatments for cancer that target the mechanisms of action of Benzo(l)cyclopenta(cd)pyrene. Additionally, there is a need for further research on the effects of Benzo(l)cyclopenta(cd)pyrene on the immune system and the development of new methods for studying the effects of environmental pollutants on human health.
Métodos De Síntesis
Benzo(l)cyclopenta(cd)pyrene can be synthesized by a variety of methods, including the high-temperature pyrolysis of organic matter. It can also be synthesized by the reaction of cyclopentadiene with benzoquinone in the presence of a catalyst. The synthesis of Benzo(l)cyclopenta(cd)pyrene is challenging due to its high reactivity and instability.
Aplicaciones Científicas De Investigación
Benzo(l)cyclopenta(cd)pyrene is widely used in scientific research to study the effects of polycyclic aromatic hydrocarbons on human health. It is used to investigate the mechanisms of carcinogenesis, mutagenesis, and DNA damage caused by exposure to air pollution. Benzo(l)cyclopenta(cd)pyrene is also used to study the effects of environmental pollutants on the immune system and to develop new methods for detecting and measuring pollutants in the environment.
Propiedades
Número CAS |
113779-16-1 |
|---|---|
Nombre del producto |
Benzo(l)cyclopenta(cd)pyrene |
Fórmula molecular |
C22H12 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8,10,12,14,16,18-undecaene |
InChI |
InChI=1S/C22H12/c1-2-6-17-16(5-1)18-7-3-4-14-12-15-9-8-13-10-11-19(17)22(20(13)15)21(14)18/h1-12H |
Clave InChI |
MEWBBKSDPHWBAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Sinónimos |
CP-B(e)P cyclopentabenzo(e)pyrene naphtho(1,2,3,4-mno)acephenanthrylene naphtho(1,2,3-mno)acephenanthrylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



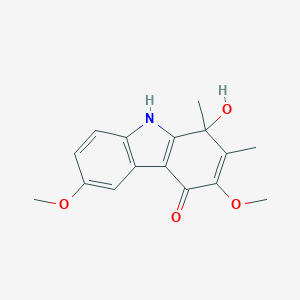
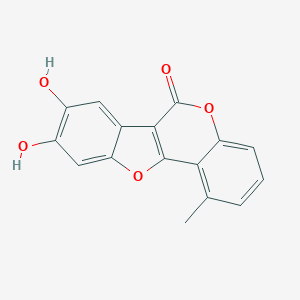
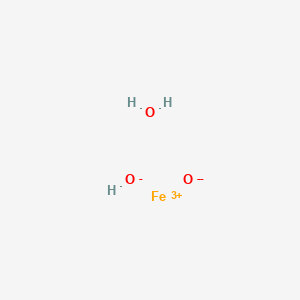
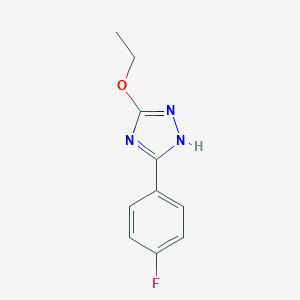
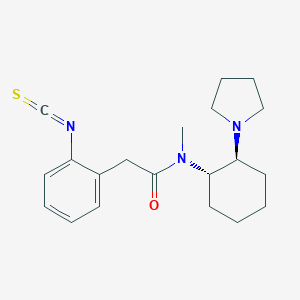
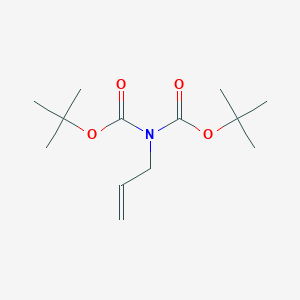
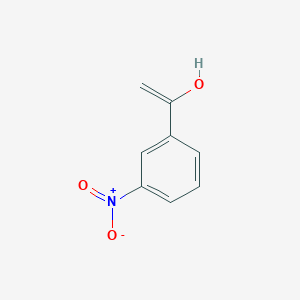
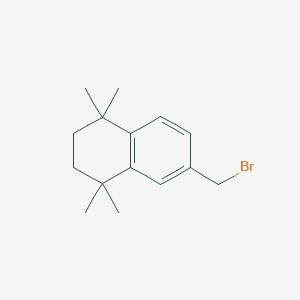
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
